1-Methoxy-4-nitrosobenzene 1-Methoxy-4-nitrosobenzene
Brand Name: Vulcanchem
CAS No.: 1516-21-8
VCID: VC20943564
InChI: InChI=1S/C7H7NO2/c1-10-7-4-2-6(8-9)3-5-7/h2-5H,1H3
SMILES: COC1=CC=C(C=C1)N=O
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol

1-Methoxy-4-nitrosobenzene

CAS No.: 1516-21-8

Cat. No.: VC20943564

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-4-nitrosobenzene - 1516-21-8

Specification

CAS No. 1516-21-8
Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
IUPAC Name 1-methoxy-4-nitrosobenzene
Standard InChI InChI=1S/C7H7NO2/c1-10-7-4-2-6(8-9)3-5-7/h2-5H,1H3
Standard InChI Key RIOSDPIZGIWNMS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N=O
Canonical SMILES COC1=CC=C(C=C1)N=O

Introduction

Chemical Identity and Structure

1-Methoxy-4-nitrosobenzene consists of a benzene ring with a methoxy (-OCH3) group at position 1 and a nitroso (-NO) group at position 4. This arrangement creates a para-substituted derivative of anisole (methoxybenzene). The compound belongs to the larger class of aromatic nitroso compounds, which have distinctive reactivity patterns compared to their nitro counterparts.

Basic Identification Parameters

ParameterValue
Chemical Name1-Methoxy-4-nitrosobenzene
Common Namesp-Nitroso anisole, 4-Nitroso anisole
Molecular FormulaC7H7NO2
Molecular WeightApproximately 137.14 g/mol
CAS Number15197-40-5
Functional GroupsMethoxy (-OCH3), Nitroso (-NO)
The nitroso group distinguishes this compound from the more extensively documented 4-nitroanisole (1-methoxy-4-nitrobenzene), which has the molecular formula C7H7NO3 and contains a nitro (-NO2) group instead . This seemingly minor difference leads to substantial variations in chemical properties and reactivity.

Physical and Chemical Properties

The physical and chemical properties of 1-methoxy-4-nitrosobenzene are determined by the electronic effects of its functional groups on the aromatic ring. The nitroso group is electron-withdrawing but to a different extent than the nitro group found in 4-nitroanisole.

Physical Characteristics

While specific experimental data for 1-methoxy-4-nitrosobenzene is limited in the provided sources, it likely exhibits the following characteristics based on structural analysis and comparison with related compounds:

PropertyCharacteristic
Physical StateLikely a crystalline solid at room temperature
ColorTypically yellow to green (characteristic of aromatic nitroso compounds)
SolubilityLimited water solubility; better solubility in organic solvents
Melting PointExpected to be lower than 4-nitroanisole (52°C)
The presence of the nitroso group affects the compound's electronic distribution, which can impact its color, reactivity, and spectroscopic properties compared to its nitro analog.

Synthetic Approaches

Based on general synthetic methods for nitroso compounds, several potential routes for the synthesis of 1-methoxy-4-nitrosobenzene can be inferred:

Spectroscopic TechniqueAnticipated Characteristics
UV-Vis SpectroscopyStrong absorption bands due to π→π* and n→π* transitions; distinctive bands for the nitroso group
IR SpectroscopyCharacteristic N=O stretching around 1500-1400 cm⁻¹; C-O-C stretching for methoxy group
¹H NMRAromatic protons appearing as two doublets (AA'BB' system); methoxy singlet around 3.8-3.9 ppm
¹³C NMRDistinctive signals for ipso carbons bearing nitroso and methoxy groups; four aromatic carbons and one methoxy carbon
For comparison, the related compound 1-methoxy-4-nitrobenzene shows specific NMR patterns as documented in the literature. The ¹³C-NMR of related methoxylated compounds typically shows signals around 55.3 ppm for the methoxy carbon .

Reactivity and Chemical Behavior

The nitroso functional group confers distinctive reactivity patterns to 1-methoxy-4-nitrosobenzene that differ from those of its nitro analog:

Characteristic Reactions

  • Dimerization: Nitroso compounds often undergo dimerization to form azoxy or azobenzene derivatives, especially in concentrated solutions or solid state.

  • Nucleophilic Addition: The N=O bond can undergo nucleophilic addition reactions, making it more reactive toward nucleophiles compared to nitro compounds.

  • Redox Behavior: The nitroso group can participate in redox reactions, being reduced to hydroxylamines or amines, or oxidized to nitro groups under appropriate conditions.

  • Electrophilic Aromatic Substitution: The nitroso group, like the nitro group, is strongly deactivating and meta-directing for further electrophilic substitution on the aromatic ring.

Hazard CategoryPotential Concerns
ToxicityPossibly toxic if ingested, inhaled, or absorbed through skin
Environmental ImpactPotential persistence in environment; may affect aquatic organisms
ReactivityMay undergo reactions with reducing agents or nucleophiles
StorageShould be stored away from strong oxidizing or reducing agents
For context, studies on the related compound 4-nitroanisole have shown toxicological effects including impacts on hemoglobin concentrations, possible nephropathy, and other systemic effects in animal models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator